2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
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Overview
Description
The compound “2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a chemical with the molecular formula C12H17N5O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H17N5O3S . The exact mass of the compound is 311.105194 Da .Physical and Chemical Properties Analysis
The compound has an average mass of 311.360 Da and a monoisotopic mass of 311.105194 Da . Other physical and chemical properties like density, boiling point, and melting point are not available in the sources I found.Scientific Research Applications
Receptor Interaction Studies
The research into compounds structurally related to 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide has contributed significantly to our understanding of receptor interactions, particularly adenosine receptors. For instance, MRE 2029-F20, a compound with a similar purine base, serves as a selective antagonist ligand for A2B adenosine receptors. This has implications for the pharmacological characterization of this receptor subtype, highlighting the compound's utility in receptor binding studies (Baraldi et al., 2004).
Neuroprotective and MAO-B Inhibitory Activities
Compounds incorporating the purin-8-yl moiety have been investigated for their neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. A study identified a specific structure that demonstrated low neurotoxicity alongside high neuroprotection and MAO-B inhibitory activity, highlighting its potential for further in vivo evaluations (Mitkov et al., 2022).
Anticancer Activity
Research on new mercapto xanthine derivatives, structurally akin to this compound, has shown promising antitumor activity against breast cancer (MCF7) and leukemic cancer (K562) cell lines. These findings are significant for the development of new anticancer therapies, highlighting the compound's potential in oncology (Sultani et al., 2017).
Applications in Material Science
Compounds with similar structural motifs have found applications in material science, such as the synthesis of polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators. These materials exhibit improved thermal stability and are used for the preparation of hybrid networks, demonstrating the versatility of such compounds beyond biomedical applications (Batibay et al., 2020).
Future Directions
Properties
IUPAC Name |
2-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-6(2)4-17-8-9(14-12(17)21-5-7(13)18)16(3)11(20)15-10(8)19/h6H,4-5H2,1-3H3,(H2,13,18)(H,15,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAWONJJTVWIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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